molecular formula C8H11BO3 B151832 (5-Methoxy-2-methylphenyl)boronic acid CAS No. 617689-07-3

(5-Methoxy-2-methylphenyl)boronic acid

Cat. No.: B151832
CAS No.: 617689-07-3
M. Wt: 165.98 g/mol
InChI Key: QUQJFILPCCJEGB-UHFFFAOYSA-N
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Description

(5-Methoxy-2-methylphenyl)boronic acid is an aromatic boronic acid derivative characterized by a benzene ring substituted with a methoxy group (-OCH₃) at the 5-position and a methyl group (-CH₃) at the 2-position, along with a boronic acid (-B(OH)₂) functional group. This compound is of interest in medicinal chemistry and materials science due to the versatility of boronic acids in forming reversible covalent bonds with diols, amines, and other nucleophiles, enabling applications in catalysis, molecular sensing, and drug development .

Preparation Methods

Lithiation-Borylation Methodology

The lithiation-borylation approach remains a cornerstone for synthesizing arylboronic acids. This method involves the generation of an aryl lithium intermediate followed by quenching with a borate ester.

Reaction Mechanism and Conditions

A representative procedure involves treating 5-bromo-2-methylanisole with n-butyllithium (n-BuLi) in anhydrous tetrahydrofuran (THF) at −78°C under inert atmosphere . Subsequent addition of triisopropyl borate (B(OiPr)₃) yields the boronic acid after acidic workup.

Key Steps:

  • Lithiation:
    Ar-Br+n-BuLiAr-Li+n-BuBr\text{Ar-Br} + n\text{-BuLi} \rightarrow \text{Ar-Li} + n\text{-BuBr}
    Conducted at −78°C to prevent side reactions.

  • Borylation:
    Ar-Li+B(OiPr)3Ar-B(OiPr)2Li\text{Ar-Li} + \text{B(OiPr)}_3 \rightarrow \text{Ar-B(OiPr)}_2\text{Li}

  • Hydrolysis:
    Ar-B(OiPr)2LiHClAr-B(OH)2\text{Ar-B(OiPr)}_2\text{Li} \xrightarrow{\text{HCl}} \text{Ar-B(OH)}_2

Optimization Parameters

  • Temperature Control: Maintaining −78°C during lithiation minimizes decomposition .

  • Stoichiometry: A 1.5:1 molar ratio of n-BuLi to aryl bromide ensures complete conversion .

  • Workup: Sequential addition of water and 2N HCl prevents boroxine formation, yielding 85–90% purity before crystallization .

Table 1: Performance of Lithiation-Borylation Method

ParameterValue
Yield70–75%
Purity (HPLC)≥98% after crystallization
Reaction Time12–16 hours

Miyaura Borylation with Bis(pinacolato)diboron

The Miyaura borylation offers a palladium-catalyzed alternative, enabling milder conditions and broader functional group tolerance.

Catalytic System and Procedure

A mixture of 5-bromo-2-methylanisole, bis(pinacolato)diboron (B₂Pin₂), and Pd(dppf)Cl₂ catalyst in dimethyl sulfoxide (DMSO) at 80°C for 6 hours produces the pinacol boronate ester. Subsequent acidic hydrolysis yields the boronic acid.

Advantages:

  • Operates at ambient to moderate temperatures (60–80°C).

  • Compatible with sensitive substituents (e.g., esters, nitriles).

Table 2: Comparison of Catalysts in Miyaura Borylation

CatalystYield (%)Purity (%)
Pd(dppf)Cl₂9299.5
Pd(OAc)₂/PPh₃8597.8
NiCl₂(dppe)7895.2

Direct Boronation via Electrophilic Substitution

Electrophilic borylation employs boron trifluoride (BF₃) or BCl₃ to functionalize pre-lithiated arenes. This method avoids halogenated precursors but requires stringent anhydrous conditions.

Process Details

  • Lithiation: 2-Methyl-5-methoxybenzene is treated with LDA (lithium diisopropylamide) at −40°C.

  • Borylation: BF₃·OEt₂ is introduced, forming the boronate complex.

  • Hydrolysis: Acidic workup liberates the boronic acid.

Challenges:

  • Limited scalability due to BF₃ handling.

  • Lower yields (50–60%) compared to other methods.

Industrial-Scale Production Considerations

Solvent and Cost Optimization

Industrial protocols favor toluene over THF for its lower cost and higher boiling point, enabling reflux conditions without side reactions. A 2025 patent highlights a 20% cost reduction using toluene/hexane mixtures .

Waste Management

  • Byproduct Recycling: Sodium chloride from hydrolysis is repurposed for chlor-alkali processes .

  • Solvent Recovery: Distillation reclaims >95% of THF, reducing environmental impact .

Table 3: Economic and Environmental Metrics

MetricLithiation-BorylationMiyaura Borylation
Raw Material Cost ($/kg)120150
CO₂ Emissions (kg/kg)8.26.5
Energy Consumption (kWh)4538

Emerging Techniques and Innovations

Photocatalytic Borylation

Recent advances utilize iridium photocatalysts (e.g., Ir(ppy)₃) under blue LED light to activate aryl chlorides at room temperature. Preliminary data show 65% yield with 20-hour irradiation, though scalability remains unproven.

Flow Chemistry Approaches

Continuous flow systems reduce reaction times to 30 minutes by enhancing mass transfer. A 2024 study achieved 88% yield using microreactors with Pd/C catalysts.

Chemical Reactions Analysis

Types of Reactions

(5-Methoxy-2-methylphenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted phenyl derivatives, alcohols, and alkanes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Suzuki-Miyaura Cross-Coupling Reaction

One of the most significant applications of (5-Methoxy-2-methylphenyl)boronic acid is as a substrate in the Suzuki-Miyaura reaction , which facilitates the formation of biaryl compounds through the coupling of aryl halides with boronic acids. This reaction is highly valued for its mild conditions and versatility with various functional groups, making it a staple in the synthesis of pharmaceuticals and agrochemicals .

Table 1: Comparison of Boronic Acids in Suzuki-Miyaura Reactions

Boronic AcidYield (%)Reaction Conditions
This compound85Pd catalyst, 80°C, aqueous base
2-Methoxy-5-methylphenylboronic acid90Pd catalyst, 70°C, aqueous base
Phenylboronic acid78Pd catalyst, 60°C, aqueous base

Synthesis of Antitumor Agents

This compound has been utilized in the synthesis of selective inhibitors targeting specific kinases involved in cancer progression. For instance, it was part of the development of selective quinazolinyl-phenol inhibitors of CHK1, which are potential antitumor agents . These compounds demonstrate significant activity against various cancer cell lines, showcasing the compound's utility in medicinal chemistry.

Asymmetric Synthesis

The compound also plays a role in asymmetric synthesis processes, particularly in the Rh-catalyzed asymmetric arylation of aldehydes. This application is crucial for creating chiral centers in organic molecules, which are essential for developing many pharmaceuticals .

Hydroarylation Reactions

This compound has been employed in stereoselective hydroarylation reactions. These reactions are vital for constructing complex molecular architectures and have applications in synthesizing biologically active compounds .

Solid-State Reactions

Recent studies have indicated that boronic acids, including this compound, can undergo unique solid-state reactions that may enhance their stability and reactivity under certain conditions. This finding opens new avenues for their application in materials science and catalysis .

Case Study 1: Development of PKMYT1 Inhibitors

A recent study focused on modifying this compound derivatives to develop potent inhibitors for PKMYT1, a kinase implicated in DNA damage response cancers. The modifications led to compounds with improved selectivity and bioavailability, demonstrating the compound's potential as a lead structure for drug development .

Case Study 2: Hydroarylation Mechanism Exploration

Research exploring hydroarylation mechanisms utilizing this compound provided insights into reaction pathways and product formation under varying conditions. The findings emphasized the compound's versatility and effectiveness as a reagent in complex organic transformations .

Comparison with Similar Compounds

Structural and Functional Analogues

(5-Methoxy-2-methylphenyl)boronic acid shares structural similarities with several boronic acid derivatives, differing primarily in substituent positions and functional groups. Key analogs and their properties include:

Compound Name Substituents Key Properties/Applications Reference
4-Methoxy-3-methylphenylboronic acid Methoxy (4), Methyl (3) Intermediate in Suzuki-Miyaura coupling
5-Chloro-2-methoxyphenylboronic acid Chloro (5), Methoxy (2) Antiproliferative activity (IC₅₀ ~0.2 µM in cancer models)
6-Hydroxynaphthalen-2-yl boronic acid Hydroxyl (6), Naphthalene core Cytotoxic (IC₅₀ = 0.1969 µM in 4T1 breast cancer cells)
Phenanthren-9-yl boronic acid Polycyclic aromatic hydrocarbon Anticandidate activity (IC₅₀ = 0.2251 µM)
3-AcPBA (3-Acetamidophenylboronic acid) Acetamido (3) High pKa (~9.2), used in glucose sensing

Solubility and Stability

  • Solubility Challenges : Analogues like pyren-1-yl boronic acid and [4-(4-propan-2-yloxyphenyl)phenyl] boronic acid exhibit poor aqueous solubility, leading to precipitation in biological assays . This compound, with its methoxy group (moderately hydrophilic) and methyl group (hydrophobic), may balance solubility better than purely aromatic derivatives .
  • Hydrolysis Sensitivity : Like most boronic acids, this compound is prone to protodeboronation under basic conditions, necessitating careful handling in synthetic workflows .

Acidity (pKa) and Binding Kinetics

  • pKa Trends : Electron-donating groups (e.g., methoxy) lower the pKa of boronic acids, favoring boronate formation at physiological pH. For example, 3-AcPBA (pKa ~9.2) is less effective in physiological glucose sensing than low-pKa analogs (e.g., 4-MCPBA, pKa ~7.8) . This compound is predicted to have a pKa ~8.5–9.0, similar to phenylboronic acid derivatives .
  • Diol Binding : Borinic acids (R₁R₂B(OH)) exhibit ~10× higher association constants than boronic acids for diols like catechol, suggesting that steric and electronic effects in this compound may limit its diol-binding efficacy compared to borinic analogs .

Diagnostic and Therapeutic Potential

  • Antifungal Activity: Methoxy-substituted boronic acids (e.g., [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid) inhibit fungal histone deacetylases (HDACs) at 1 µM, comparable to trichostatin A .
  • Proteasome Inhibition : Boronic acids with aromatic moieties (e.g., bortezomib) selectively inhibit proteasomes, but substituent steric bulk may reduce efficacy. The methyl group in this compound could mitigate this issue .

Biological Activity

(5-Methoxy-2-methylphenyl)boronic acid, with the molecular formula C8_8H11_{11}BO3_3 and CAS number 617689-07-3, is a boronic acid derivative notable for its diverse biological activities. This compound is characterized by a methoxy group at the 5-position and a methyl group at the 2-position of the phenyl ring, which contributes to its reactivity and specificity in biological systems.

Boronic acids, including this compound, exhibit their biological activity primarily through the formation of reversible complexes with diols, such as sugars. This interaction is crucial for their role in various biochemical processes, including enzyme inhibition and cellular signaling pathways. The ability to form covalent bonds with biomolecules allows boronic acids to modulate biological functions effectively.

Anticancer Activity

Recent studies have highlighted the anticancer properties of boronic acid derivatives. For instance, this compound has been evaluated for its cytotoxic effects against prostate cancer cells. In a study involving various boronic compounds, it was found that certain derivatives significantly reduced cell viability in cancerous cells while sparing healthy cells. Specifically, at a concentration of 5 µM, some compounds demonstrated a reduction in cancer cell viability to approximately 33% while maintaining healthy cell viability around 95% .

Antimicrobial Properties

The antimicrobial efficacy of boronic acids has also been investigated. In experiments assessing the activity against various microorganisms, including Staphylococcus aureus and Escherichia coli, this compound showed promising results. The inhibition zones measured between 7 to 13 mm indicated effective antibacterial activity against these pathogens . This suggests potential applications in developing new antimicrobial agents.

Antioxidant Activity

Antioxidant properties are another significant aspect of this compound. Studies employing different assays, such as DPPH and ABTS methods, have demonstrated that boronic compounds exhibit substantial antioxidant activity comparable to standard antioxidants like α-Tocopherol . This property may contribute to their protective effects against oxidative stress-related diseases.

Table: Summary of Biological Activities

Activity Effect Concentration Tested Reference
AnticancerReduced cell viability in prostate cancer cells5 µM
AntimicrobialInhibition zones against Staphylococcus aureus7–13 mm
AntioxidantComparable antioxidant activity to α-TocopherolVarious concentrations

This compound can be synthesized through several methods, one common approach being the reaction of 5-methoxy-2-methylphenyl magnesium bromide with trimethyl borate followed by hydrolysis. This compound is stable under inert conditions and is often stored at temperatures between 2–8°C .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (5-Methoxy-2-methylphenyl)boronic acid, and how can reaction conditions be optimized?

The synthesis typically involves Suzuki-Miyaura coupling or direct boronation of pre-functionalized aryl halides. For example, boronic acids are often prepared via lithiation/borylation or Miyaura borylation using bis(pinacolato)diboron (B₂Pin₂) . Key optimization parameters include:

  • Temperature control : Lower temperatures (0–5°C) minimize side reactions during lithiation.
  • Catalyst selection : Pd-based catalysts (e.g., Pd(dppf)Cl₂) improve coupling efficiency .
  • Purification challenges : Due to hygroscopicity and trimerization tendencies, chromatographic purification or recrystallization in non-polar solvents (e.g., hexane/ethyl acetate) is recommended .

Q. How is this compound characterized, and what analytical techniques are critical for quality assessment?

  • NMR spectroscopy : ¹¹B NMR (δ ~30 ppm for boronic acid) and ¹H/¹³C NMR confirm structural integrity and detect impurities like boroxines .
  • Mass spectrometry (MS) : MALDI-MS with 2,5-dihydroxybenzoic acid (DHB) as a matrix enables precise molecular weight determination and avoids dehydration artifacts .
  • Thermogravimetric analysis (TGA) : Assesses thermal stability; degradation onset temperatures (~200–250°C) indicate suitability for high-temperature applications .

Q. What strategies mitigate instability during purification and storage?

  • Esterification : Conversion to pinacol esters enhances stability and simplifies handling .
  • Lyophilization : Freeze-drying under inert atmosphere prevents hydrolysis .
  • Storage conditions : Anhydrous environments (e.g., desiccators with P₂O₅) at –20°C reduce boroxine formation .

Advanced Research Questions

Q. How does this compound contribute to reversible covalent inhibition in drug design?

The boronic acid moiety acts as a reversible electrophile, forming stable tetrahedral intermediates with nucleophilic residues (e.g., Thr1 in proteasomes). This mechanism underpins drugs like bortezomib, a proteasome inhibitor . Key considerations:

  • Binding kinetics : Stopped-flow studies show kon values for diol binding (e.g., fructose) correlate with thermodynamic affinity, enabling real-time sensor applications .
  • Bioisosterism : Boronic acids mimic carboxylates or carbonyls, enhancing target engagement while improving pharmacokinetics .

Q. What analytical challenges arise in quantifying trace impurities of this compound in pharmaceuticals, and how are they addressed?

  • LC-MS/MS sensitivity : Underivatized boronic acids are detected via MRM mode with LOQs <1 ppm. Methanol/ammonium formate mobile phases enhance ionization .
  • Matrix effects : Co-eluting drug substances (e.g., Lumacaftor) require orthogonal separation (HILIC or ion-pairing) to avoid interference .

Q. What evidence supports its potential as a tubulin polymerization inhibitor in cancer therapy?

Structural analogs (e.g., boronic acid-containing cis-stilbenes) inhibit tubulin polymerization (IC₅₀ ~21 µM) by mimicking combretastatin A-4. Apoptosis induction in Jurkat cells occurs at nanomolar concentrations, validated via FACScan analysis . The methoxy and methyl groups enhance solubility and target affinity compared to non-substituted analogs .

Q. How do structural modifications influence thermal stability for flame-retardant applications?

  • Functional group impact : Electron-donating groups (e.g., methoxy) increase thermal degradation onset temperatures by stabilizing the boronic acid via resonance .
  • Degradation pathways : TGA-MS reveals CO₂ and B₂O₃ as primary decomposition products, informing material safety profiles .

Q. What role does this compound play in epigenetic drug discovery?

As a zinc-binding motif in histone deacetylase (HDAC) inhibitors, the boronic acid replaces acetylated lysine, forming reversible complexes with catalytic Zn²⁺. This mechanism disrupts chromatin remodeling, showing promise in leukemia models .

Properties

IUPAC Name

(5-methoxy-2-methylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BO3/c1-6-3-4-7(12-2)5-8(6)9(10)11/h3-5,10-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUQJFILPCCJEGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)OC)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40590733
Record name (5-Methoxy-2-methylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40590733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

617689-07-3
Record name (5-Methoxy-2-methylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40590733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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